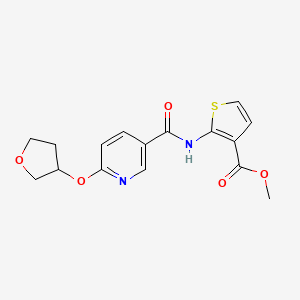

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. It is a synthetic derivative of thiophene and nicotinamide, which are known to have various biological activities.

Applications De Recherche Scientifique

Synthesis and Reactions of Biginelli-Compounds

This compound is involved in the study of various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, also known as Biginelli-compounds. The research explores the site of methylation and acylation on specific Biginelli-compounds, leading to the synthesis of diverse heterocyclic structures. This study provides foundational knowledge for the preparation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing the versatility of this compound in facilitating complex organic transformations (Kappe & Roschger, 1989).

Development of Novel Synthetic Pathways

Research has also focused on developing new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, utilizing derivatives obtained from methyl 3-hydroxythiophene-2-carboxylate. These pathways highlight the compound's role in synthesizing thiophene-2,4-diols, which are precursors to 3,5-dialkoxythiophene-2-carboxylic acids. These acids, in turn, have been used to access ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's utility in generating structurally complex and functionally diverse molecules (Corral & Lissavetzky, 1984).

Tetrasubstituted Thiophenes Synthesis

A significant application involves the one-pot synthesis of tetrasubstituted thiophenes, where this compound acts as a precursor in a [3 + 2] annulation strategy. The method described is both efficient and economical, leading to the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This synthesis approach underscores the compound's potential in creating highly substituted thiophenes, which are valuable in various chemical and pharmaceutical applications (Sahu et al., 2015).

Use as a Biomass-Derived Solvent

Another interesting application is the use of 2-Methyltetrahydrofuran (2-MeTHF), derived from similar compounds, as a biomass-derived solvent. Its properties, such as low miscibility with water, high boiling point, and remarkable stability, make it an appealing choice for syntheses involving organometallics, organocatalysis, and biotransformations. This application highlights the environmental benefits of utilizing biomass-derived solvents in chemical synthesis, promoting greener and more sustainable practices in organic chemistry (Pace et al., 2012).

Propriétés

IUPAC Name |

methyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-21-16(20)12-5-7-24-15(12)18-14(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBLJEYDFVHKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)

![4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B2710434.png)

![2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2710437.png)

![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)

![4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2710439.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)